

# clinical trial data comparing Bohenin to placebo

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bohenin*

Cat. No.: B3026127

[Get Quote](#)

As extensive searches for "**Bohenin**" did not yield information on a specific drug, this guide presents a comprehensive analysis of a well-documented investigational compound, Deucravacitinib (BMS-986165), as a representative example of clinical trial data comparison against a placebo. Deucravacitinib is an oral, selective tyrosine kinase 2 (TYK2) inhibitor developed by Bristol Myers Squibb for the treatment of various immune-mediated diseases, including psoriasis and psoriatic arthritis.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Quantitative Data Summary

The following tables summarize the key efficacy data from placebo-controlled clinical trials of Deucravacitinib in moderate to severe plaque psoriasis.

Table 1: Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis (POETYK PSO-1 Trial)[\[1\]](#)

| Outcome Measure                                  | Deucravacitinib 6 mg once daily | Placebo        | Otezla® (apremilast) 30 mg twice daily |
|--------------------------------------------------|---------------------------------|----------------|----------------------------------------|
| <hr/>                                            |                                 |                |                                        |
| Co-Primary Endpoint:<br>PASI 75 at Week 16       |                                 |                |                                        |
| Percentage of<br>Patients Achieving<br>Response  | 58%                             | 13%            | 35%                                    |
| <hr/>                                            |                                 |                |                                        |
| Co-Primary Endpoint:<br>sPGA 0/1 at Week 16      |                                 |                |                                        |
| Percentage of<br>Patients Achieving<br>Response  | 54%                             | 7%             | 32%                                    |
| <hr/>                                            |                                 |                |                                        |
| Key Secondary<br>Endpoint: PASI 90 at<br>Week 16 |                                 |                |                                        |
| Percentage of<br>Patients Achieving<br>Response  | 36%                             | 3%             | 19%                                    |
| <hr/>                                            |                                 |                |                                        |
| Key Secondary<br>Endpoint: PASI 90 at<br>Week 24 |                                 |                |                                        |
| Percentage of<br>Patients Achieving<br>Response  | 42%                             | Not Applicable | 22%                                    |
| <hr/>                                            |                                 |                |                                        |

PASI 75/90: Psoriasis Area and Severity Index reduction of 75%/90% from baseline. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear.

Table 2: Efficacy of Deucravacitinib in Active Psoriatic Arthritis (Phase 2 Trial)[4][5]

| Outcome Measure                                    | Deucravacitinib 6 mg once daily | Deucravacitinib 12 mg once daily | Placebo |
|----------------------------------------------------|---------------------------------|----------------------------------|---------|
| <hr/>                                              |                                 |                                  |         |
| Primary Endpoint:<br>ACR 20 Response at<br>Week 16 |                                 |                                  |         |
| <hr/>                                              |                                 |                                  |         |
| Percentage of<br>Patients Achieving<br>Response    | 52.9%                           | 62.7%                            | 31.8%   |

ACR 20: American College of Rheumatology 20% improvement criteria.

## Experimental Protocols

### POETYK PSO-1 Phase 3 Trial Methodology

The POETYK PSO-1 was a multi-center, randomized, double-blind, placebo- and active comparator-controlled Phase 3 study designed to evaluate the efficacy and safety of Deucravacitinib in patients with moderate to severe plaque psoriasis.[\[1\]](#)[\[3\]](#)

Inclusion Criteria:

- Adults with moderate to severe plaque psoriasis.
- Candidates for systemic therapy or phototherapy.

Study Design:

- A total of 666 participants were randomized to receive either:
  - Deucravacitinib 6 mg once daily
  - Placebo
  - Otezla® (apremilast) 30 mg twice daily

Endpoints:

- Co-Primary Endpoints (at Week 16):
  - The proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) compared to placebo.
  - The proportion of patients achieving a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear) compared to placebo.
- Key Secondary Endpoints:
  - Comparison of Deucravacitinib to Otezla® on PASI 75 and sPGA 0/1 at week 16.
  - Proportion of patients achieving PASI 90 at week 16 and 24.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. news.bms.com [news.bms.com]
- 2. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 3. BMS' deucravacitinib shows superiority in Phase III psoriasis trial [clinicaltrialsarena.com]
- 4. Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]
- 5. ard.bmj.com [ard.bmj.com]
- To cite this document: BenchChem. [clinical trial data comparing Bohenin to placebo]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3026127#clinical-trial-data-comparing-bohenin-to-placebo\]](https://www.benchchem.com/product/b3026127#clinical-trial-data-comparing-bohenin-to-placebo)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)